molecular formula C3H4O4 B12951663 3-hydroxy-2-oxo(1,2-13C2)propanoic acid

3-hydroxy-2-oxo(1,2-13C2)propanoic acid

Cat. No.: B12951663
M. Wt: 106.05 g/mol
InChI Key: HHDDCCUIIUWNGJ-SUEIGJEOSA-N
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Description

3-Hydroxy-2-oxo(1,2-13C2)propanoic acid is a labeled form of pyruvic acid, where the carbon atoms at positions 1 and 2 are replaced with the isotope carbon-13. This compound is significant in various scientific research fields due to its unique isotopic labeling, which allows for detailed studies in metabolic pathways and reaction mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-oxo(1,2-13C2)propanoic acid typically involves the isotopic labeling of pyruvic acid. One common method is the carboxylation of 13C-labeled acetaldehyde with carbon dioxide under specific conditions to yield the desired product. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-oxo(1,2-13C2)propanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce acetic acid and carbon dioxide.

    Reduction: Reduction reactions can convert it into lactic acid.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products

    Oxidation: Acetic acid and carbon dioxide.

    Reduction: Lactic acid.

    Substitution: Various substituted pyruvates depending on the reagents used.

Scientific Research Applications

3-Hydroxy-2-oxo(1,2-13C2)propanoic acid is widely used in scientific research, including:

    Chemistry: Studying reaction mechanisms and metabolic pathways.

    Biology: Investigating cellular respiration and metabolic flux analysis.

    Medicine: Researching metabolic disorders and developing diagnostic tools.

    Industry: Used in the production of labeled compounds for various applications, including pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through its role in metabolic pathways. It is a key intermediate in glycolysis and the citric acid cycle. The isotopic labeling allows researchers to trace the metabolic fate of the compound and study the molecular targets and pathways involved in its metabolism.

Comparison with Similar Compounds

Similar Compounds

    Pyruvic acid: The non-labeled form of the compound.

    Lactic acid: A reduction product of pyruvic acid.

    Acetic acid: An oxidation product of pyruvic acid.

Uniqueness

The unique aspect of 3-hydroxy-2-oxo(1,2-13C2)propanoic acid lies in its isotopic labeling, which provides a powerful tool for tracing and studying metabolic processes in a way that non-labeled compounds cannot.

Properties

Molecular Formula

C3H4O4

Molecular Weight

106.05 g/mol

IUPAC Name

3-hydroxy-2-oxo(1,2-13C2)propanoic acid

InChI

InChI=1S/C3H4O4/c4-1-2(5)3(6)7/h4H,1H2,(H,6,7)/i2+1,3+1

InChI Key

HHDDCCUIIUWNGJ-SUEIGJEOSA-N

Isomeric SMILES

C([13C](=O)[13C](=O)O)O

Canonical SMILES

C(C(=O)C(=O)O)O

Origin of Product

United States

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